molecular formula C5H11BO2 B1316316 3-Methyl-2-buten-2-ylboronic acid CAS No. 870777-16-5

3-Methyl-2-buten-2-ylboronic acid

Cat. No. B1316316
CAS RN: 870777-16-5
M. Wt: 113.95 g/mol
InChI Key: ONHWZTRGTFWBIX-UHFFFAOYSA-N
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Description

3-Methyl-2-buten-2-ylboronic acid is a reactant involved in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .


Synthesis Analysis

The synthesis of 3-Methyl-2-buten-2-ylboronic acid involves several steps. It is used as a reactant in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2-buten-2-ylboronic acid is C5H11BO2. It has a molecular weight of 113.95 . The structure includes a boronic acid group attached to a 3-methyl-2-butenyl group.


Chemical Reactions Analysis

3-Methyl-2-buten-2-ylboronic acid is involved in various chemical reactions. It is used in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .


Physical And Chemical Properties Analysis

3-Methyl-2-buten-2-ylboronic acid is a solid substance . Its melting point is between 173-178°C . The compound’s empirical formula is C5H11BO2 .

Scientific Research Applications

Dye Synthesis

The compound is involved in the synthesis of 8-alkenylboronpyrromethene dyes. These dyes have applications in laser technology, photodynamic therapy, and as probes for biological imaging due to their fluorescence properties .

Addition Reactions

3-Methyl-2-buten-2-ylboronic acid undergoes addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes. This process is crucial for modifying molecular structures in the development of new chemical entities .

Arylation of Methyl o-Formylbenzoates

The compound is used for the arylation of methyl o-formylbenzoates, which is a key step in synthesizing aromatic compounds that are prevalent in many drugs and agrochemicals .

Synthesis of tert-Butanesulfinyl α-Branched Allylic Amines

It is also used in the synthesis of tert-butanesulfinyl α-branched allylic amines. These amines are important intermediates in organic synthesis, particularly in the production of pharmaceuticals and biologically active molecules .

Mechanism of Action

Target of Action

3-Methyl-2-buten-2-ylboronic acid is a versatile reactant used in various chemical reactions . The primary targets of this compound are the molecules it reacts with, which can vary depending on the specific reaction.

Mode of Action

This compound is known to participate in several types of reactions. For instance, it can be involved in the synthesis of 8-alkenylboronpyrromethene dyes, arylation of methyl o-formylbenzoates, and the synthesis of tert-butanesulfinyl α-branched allylic amines . It can also undergo addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-2-buten-2-ylboronic acid are largely dependent on the specific reactions it participates in. For example, in the synthesis of 8-alkenylboronpyrromethene dyes, it can contribute to the formation of carbon-carbon bonds between a boronic acid and a vinyl or aryl halide.

Result of Action

The molecular and cellular effects of 3-Methyl-2-buten-2-ylboronic acid’s action are primarily determined by the specific reactions it participates in. For instance, in the synthesis of 8-alkenylboronpyrromethene dyes, it contributes to the formation of complex organic molecules with potential applications in various fields .

Action Environment

The action, efficacy, and stability of 3-Methyl-2-buten-2-ylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability .

properties

IUPAC Name

3-methylbut-2-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHWZTRGTFWBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584536
Record name (3-Methylbut-2-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-buten-2-ylboronic acid

CAS RN

870777-16-5
Record name (3-Methylbut-2-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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